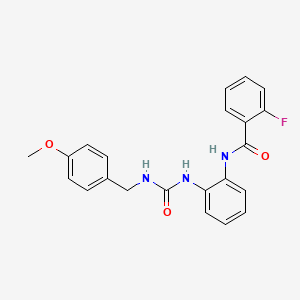

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-[(4-methoxyphenyl)methylcarbamoylamino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c1-29-16-12-10-15(11-13-16)14-24-22(28)26-20-9-5-4-8-19(20)25-21(27)17-6-2-3-7-18(17)23/h2-13H,14H2,1H3,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUDCCHZGVOYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Benzamide Core

Key Observations :

- Fluorine vs. Chlorine : The target compound’s 2-fluoro group may offer better metabolic stability compared to 3-chloro analogs, as fluorine is less prone to oxidative metabolism .

- Methoxy vs. Trifluoromethyl : The 4-methoxybenzyl group in the target compound likely improves solubility compared to lipophilic trifluoromethyl groups in 10d .

Role of Ureido Linkages

Ureido groups are pivotal for intermolecular interactions. For example:

- Compound 10d () : The trifluoromethylphenyl-ureido-thiazole structure exhibits high synthetic yield (93.4%), suggesting robust stability during synthesis .

- Compound 4k () : The naphthalen-1-yl-ureido group reduces yield (57%), possibly due to steric hindrance during coupling .

- Target Compound : The 4-methoxybenzyl-ureido moiety may balance hydrogen-bonding capacity and steric accessibility, though synthetic yields remain unreported.

Biological Activity

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure

The chemical structure of 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide can be described as follows:

- Molecular Formula : C19H20F N3O2

- Molecular Weight : 345.38 g/mol

The compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting that 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide may also act as an enzyme inhibitor .

- Anticancer Properties : Research indicates that benzamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Efficacy in Biological Studies

Several studies have evaluated the efficacy of this compound:

- Antitumor Activity : In vitro studies demonstrated that derivatives of benzamide, including those with similar structures to 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide, showed significant cytotoxic effects against various cancer cell lines. For instance, compounds with a benzanilide core have been reported to inhibit tumor growth effectively .

- Antimicrobial Effects : Some studies suggest that benzamide derivatives possess antimicrobial properties, potentially providing a therapeutic avenue for treating infections. The exact spectrum of activity for this specific compound requires further investigation .

- Anti-inflammatory Properties : Compounds structurally related to 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide have demonstrated anti-inflammatory effects in animal models, indicating potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | , |

| Antimicrobial | Exhibits activity against various pathogens | |

| Anti-inflammatory | Reduces inflammation in animal models | , |

Case Study Example

A notable study investigated the anticancer effects of a related benzamide derivative on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates, suggesting that structural modifications, such as those found in 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide, could enhance therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.